N-Biphenyl-2-yl-2-chloro-acetamide
Description
Contextualizing N-Biphenyl-2-yl-2-chloro-acetamide within the Landscape of Biphenyl (B1667301) and Chloroacetamide Chemistry
This compound is an organic compound that integrates two key structural motifs: a biphenyl group and a chloroacetamide functional group. The biphenyl moiety, consisting of two connected phenyl rings, is a prevalent scaffold in a multitude of biologically active molecules and functional materials. orgsyn.orgtandfonline.com The chloroacetamide group, characterized by a chlorine atom attached to the alpha-carbon of an acetamide (B32628), is a reactive chemical handle, making it a valuable building block in organic synthesis. researchgate.netresearchgate.netthermofisher.com
The structure of this compound, with the chloroacetamide group attached to the nitrogen of a 2-aminobiphenyl (B1664054), positions it as a versatile intermediate. The reactivity of the chloroacetyl group allows for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23088-28-0 |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
| Boiling Point | 406.2°C at 760 mmHg |
| Density | 1.233 g/cm³ |
Significance of the this compound Scaffold in Contemporary Synthetic and Biological Sciences
The primary significance of this compound in contemporary science lies in its role as a crucial chemical intermediate. It serves as a key reagent in the synthesis of pharmacologically important molecules, most notably γ-secretase inhibitors. researchgate.net Gamma-secretase is an enzyme implicated in the development of Alzheimer's disease, and its inhibitors are a major focus of therapeutic research.
Furthermore, this compound is recognized as an intermediate in the synthesis of indoline (B122111) derivatives. nih.govorganic-chemistry.org Indolines are heterocyclic compounds that form the core structure of various natural products and synthetic drugs with a wide range of biological activities. The ability of this compound to participate in intramolecular cyclization reactions after the initial chloroacetylation makes it a valuable precursor for these complex structures.
While specific biological activities of this compound itself are not extensively documented, its parent chemical classes, biphenyls and chloroacetamides, are known to exhibit a broad spectrum of biological effects, including antimicrobial and herbicidal properties. thermofisher.comijpsr.info
Historical Perspectives and Evolution of Research on this compound and Related Chemical Entities
The development of research on this compound is intrinsically linked to the broader history of its constituent chemical classes. The synthesis of amides from acyl chlorides and amines is a fundamental and long-established reaction in organic chemistry. tandfonline.com Similarly, the preparation of chloroacetamide through the reaction of chloroacetyl chloride with ammonia (B1221849) or its derivatives has been a known process for many years. google.com
Early research into biphenyl compounds focused on their synthesis and physical properties, with later studies revealing their potential as scaffolds in medicinal chemistry. nih.gov The investigation of chloroacetamide derivatives gained momentum with the discovery of their diverse biological activities, including their use as herbicides. google.com
The specific synthesis and application of this compound likely emerged from the need for advanced intermediates in drug discovery programs, particularly those targeting enzymes like γ-secretase. While early patents and research on related compounds laid the groundwork, the focused application of this specific molecule is a more recent development in the timeline of medicinal chemistry research.
Overview of Key Research Domains and Methodological Approaches for this compound
The principal research domain for this compound is medicinal chemistry, where it functions as a key building block. Its application as a precursor for γ-secretase inhibitors and indoline derivatives places it at the forefront of synthetic efforts towards new therapeutic agents. researchgate.netnih.gov
Synthetic Methodologies:
The synthesis of this compound typically involves the chloroacetylation of 2-aminobiphenyl. This reaction is generally carried out by treating 2-aminobiphenyl with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net
Analytical Methodologies:
The characterization of this compound and its reaction products relies on standard analytical techniques in organic chemistry. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Infrared (IR) Spectroscopy: To identify functional groups such as the amide and the carbon-chlorine bond.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.net
Table 2: Summary of Research Focus on this compound
| Research Area | Focus |
| Synthetic Chemistry | Development of efficient synthetic routes for its preparation and its use in the synthesis of more complex molecules. |
| Medicinal Chemistry | Application as a key intermediate in the synthesis of γ-secretase inhibitors for potential Alzheimer's disease therapy. |
| Heterocyclic Chemistry | Use as a precursor for the synthesis of indoline and other heterocyclic systems. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-28-0 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Biphenyl 2 Yl 2 Chloro Acetamide
Established Synthetic Routes to N-Biphenyl-2-yl-2-chloro-acetamide
The synthesis of this compound is primarily achieved through well-established acylation reactions. These methods are valued for their reliability and efficiency in forming the crucial amide bond.
Direct Condensation Reactions for this compound Formation
The most common and direct method for the synthesis of this compound is the chloroacetylation of 2-aminobiphenyl (B1664054). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amino group of 2-aminobiphenyl on the electrophilic carbonyl carbon of a chloroacetylating agent, typically chloroacetyl chloride. ijpsr.infonih.govprepchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism.
The general reaction is as follows: 2-aminobiphenyl + Chloroacetyl chloride → this compound + HCl
This method is widely employed for the synthesis of various N-aryl 2-chloroacetamides due to its straightforward nature and the ready availability of the starting materials. researchgate.netijpsr.info
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the presence of a base, temperature control, and the stoichiometry of the reactants.
Table 1: Optimization of Reaction Conditions
| Parameter | Conditions and Rationale |
|---|---|
| Solvent | Aprotic solvents such as dichloromethane, toluene, or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction. prepchem.comresearchgate.net |
| Base | A base, such as triethylamine (B128534) or sodium acetate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. nih.govprepchem.com |
| Temperature | The reaction is often carried out at reduced temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize side reactions. orgsyn.org |
| Stoichiometry | The use of a slight excess of the chloroacetylating agent may be employed to ensure complete conversion of the starting amine. |
Careful control of these parameters allows for the synthesis of this compound in good yields and high purity. ijpsr.info
Chemical Reactivity Profiles of the this compound Moiety
The chemical reactivity of this compound is largely dictated by the presence of the reactive chloroacetamide group. This functional group is susceptible to a variety of chemical transformations, making the compound a versatile intermediate in organic synthesis.
Nucleophilic Substitution Reactions at the Chloroacetamide Group
The chlorine atom in the chloroacetamide group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. researchgate.netresearchgate.net This allows for the easy replacement of the chlorine atom by a wide range of nucleophiles. researchgate.net
Common nucleophiles that can be employed in these reactions include:
Oxygen nucleophiles: Alcohols and phenols can react to form the corresponding ether derivatives.
Nitrogen nucleophiles: Amines can be used to synthesize diamine derivatives.
Sulfur nucleophiles: Thiols are able to form thioether compounds. researchgate.netresearchgate.net
This reactivity allows for the introduction of diverse functional groups, leading to a wide array of derivatives.
Intramolecular Cyclization Processes Leading to Novel Heterocyclic Systems
The strategic positioning of the chloroacetamide group and the biphenyl (B1667301) moiety in this compound provides the opportunity for intramolecular cyclization reactions. These reactions can lead to the formation of novel and complex heterocyclic systems. For instance, nucleophilic substitution reactions can be followed by an intramolecular cyclization step. researchgate.netresearchgate.net Depending on the reaction conditions and the introduced nucleophile, various heterocyclic rings such as imidazoles, pyrroles, and thiazolidin-4-ones can be synthesized. researchgate.netresearchgate.net The biphenyl ring system can influence the regioselectivity and stereoselectivity of these cyclization reactions.
Exploration of Diverse Reaction Mechanisms for this compound Derivatization
The derivatization of this compound primarily proceeds through nucleophilic substitution mechanisms. The reaction between an amine and a chloroacetyl chloride derivative is generally considered to be an associative SN2-type mechanism. rsc.org
Table 2: Mechanistic Details of Derivatization Reactions
| Reaction Type | Proposed Mechanism | Key Features |
|---|---|---|
| N-Acylation | Nucleophilic Acyl Substitution | The reaction is initiated by the attack of the amine on the carbonyl carbon of the chloroacetyl chloride. |
| Nucleophilic Substitution at the α-carbon | SN2 | A concerted mechanism where the nucleophile attacks the carbon bearing the chlorine atom, leading to the inversion of stereochemistry if the carbon is chiral. The transition state is associative with significant bond formation. rsc.org |
The understanding of these reaction mechanisms is crucial for predicting the outcome of derivatization reactions and for designing synthetic routes to new molecules based on the this compound scaffold.
Advanced Synthetic Strategies for this compound Analogues and Derivatives
The generation of analogues and derivatives from the this compound core structure relies on advanced synthetic methods that allow for precise control over chemical modifications. These strategies enable the diversification of the biphenyl group, the introduction of chirality, and the attachment of various molecular entities through high-efficiency reactions.
Coupling Reactions for Biphenyl Moiety Diversification
The biphenyl unit of this compound is a prime target for diversification through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov By modifying the biphenyl core, a wide array of analogues can be synthesized, potentially altering the electronic and steric properties of the molecule.
Prominent among these methods is the Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides. For instance, if the synthesis starts from a brominated biphenyl precursor before the chloroacetylation step, various boronic acids can be introduced to append new aryl or alkyl groups. semanticscholar.org Similarly, other powerful coupling reactions like the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings offer alternative pathways to functionalize the biphenyl scaffold. nih.gov These reactions typically employ palladium or nickel catalysts and are known for their functional group tolerance, which is crucial when dealing with the reactive chloroacetamide moiety.
The diversification is not limited to carbon-carbon bonds. The Buchwald-Hartwig amination allows for the introduction of substituted amine groups, while related methods can be used for cyanation, etherification, and other transformations, further expanding the chemical space accessible from this scaffold. nih.gov
Table 1: Examples of Coupling Reactions for Biphenyl Moiety Diversification
| Coupling Reaction | Reactants on Biphenyl Precursor | Catalyst/Reagents | Resulting Modification |
|---|---|---|---|
| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R (e.g., introduction of alkyl, aryl, or heteroaryl groups) |
| Negishi | Aryl-I + R-ZnX | Pd(PPh₃)₄ | Aryl-R (high functional group tolerance) |
| Buchwald-Hartwig Amination | Aryl-Br + R₂NH | Pd catalyst, Ligand, Base | Aryl-NR₂ (introduction of primary or secondary amines) |
| Stille | Aryl-OTf + R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | Aryl-R (useful for complex fragment coupling) |
Stereoselective Synthesis Approaches for Chiral Analogues
The development of chiral analogues of this compound, where a stereocenter is introduced, requires sophisticated stereoselective synthesis methods. A key target for introducing chirality is the α-carbon of the acetamide (B32628) group. Enantioenriched α-haloamides are valuable synthetic intermediates because the halide can be displaced with inversion of stereochemistry to access a variety of other chiral structures like α-amino and α-oxyamides. nih.gov
One advanced approach is photoenzymatic catalysis. Engineered enzymes, such as flavin-dependent "ene"-reductases, can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This method involves the enzyme controlling the radical addition to the alkene, thereby dictating the stereochemistry of the newly formed chiral center. nih.gov Although this has been demonstrated on other amides, the principle could be extended to a precursor of this compound.
Another strategy involves the use of chiral auxiliaries. A chiral amine can be used in the initial amide formation, guiding a subsequent asymmetric halogenation or alkylation at the α-position before the auxiliary is cleaved. Asymmetric alkylation of enolates derived from α-halocarbonyls using chiral phase-transfer catalysts or small-molecule organocatalysts also represents a viable route. nih.gov
Table 2: Approaches for Stereoselective Synthesis of Chiral Analogues
| Method | Key Principle | Potential Precursors | Example of Chiral Product |
|---|---|---|---|
| Photoenzymatic Catalysis | Enzyme-controlled radical addition to an alkene. nih.gov | N-Biphenyl-2-yl-2,2-dichloroacetamide + Alkene | (R)- or (S)-N-Biphenyl-2-yl-2-chloro-3-alkyl-acetamide |
| Chiral Auxiliary | A covalently bonded chiral group directs the stereochemical outcome of a reaction. | Biphenyl-2-amine + Chiral acylating agent | Diastereomerically pure intermediate, leading to enantiopure product after auxiliary removal. |
| Asymmetric Halogenation | Use of a chiral catalyst to enantioselectively add a halogen to an enolate. | N-Biphenyl-2-yl-acetamide + Chiral Halogenating Agent | (R)- or (S)-N-Biphenyl-2-yl-2-chloro-acetamide |
Click Chemistry Applications in this compound Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for derivatizing this compound. nih.gov This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it ideal for conjugating the title compound to other molecules like peptides, polymers, or fluorescent labels. nih.govrsc.orgnd.edu
To utilize click chemistry, the this compound structure must first be functionalized with either an azide (B81097) or an alkyne group. The reactive chloroacetamide moiety is an excellent starting point for this modification. Nucleophilic substitution of the chloride with sodium azide provides a straightforward route to an azido-acetamide derivative. Alternatively, the biphenyl ring could be functionalized with an alkyne group using coupling reactions prior to the chloroacetylation step.
Once the azide or alkyne handle is installed, it can be "clicked" with a complementary molecule. For example, an azido-functionalized derivative can react with a terminal alkyne-containing biomolecule or fluorophore to form a stable 1,2,3-triazole linkage. nih.gov This strategy allows for the rapid assembly of complex molecular architectures from simpler, modular building blocks. nih.gov
Table 3: Click Chemistry Derivatization Strategy
| Functionalized Intermediate | Complementary Reactant | Reaction | Resulting Conjugate Structure |
|---|---|---|---|
| N-Biphenyl-2-yl-2-azido-acetamide | Alkyne-functionalized peptide | CuAAC | Peptide conjugated via a triazole link |
| N-(Alkynyl-biphenyl)-2-yl-2-chloro-acetamide | Azide-functionalized fluorophore | CuAAC | Fluorescently labeled derivative |
| N-Biphenyl-2-yl-2-azido-acetamide | Alkyne-terminated polymer | CuAAC | Polymer-drug conjugate |
Catalytic Approaches in this compound Synthesis and Transformation
Catalysis is pivotal in both the efficient synthesis and the subsequent chemical transformation of this compound. Catalytic methods offer advantages such as improved reaction rates, higher yields, and greater selectivity under milder conditions compared to stoichiometric reactions.
The synthesis of N-aryl 2-chloroacetamides is typically achieved by the chloroacetylation of the corresponding aniline. researchgate.netijpsr.info This reaction, the formation of an amide bond between 2-aminobiphenyl and chloroacetyl chloride (or a related acylating agent), can be facilitated by base catalysis. researchgate.net
More advanced catalytic systems can be employed for transformations. The chlorine atom in the chloroacetamide moiety is susceptible to nucleophilic substitution, and these reactions can be catalyzed. For example, transition metal catalysts can facilitate the coupling of the chloroacetamide with various nucleophiles.
Furthermore, catalysts can enable transformations on the biphenyl rings. Transition metal complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are powerful catalysts for a variety of reactions. semanticscholar.org For instance, iridium or ruthenium-based NHC catalysts could potentially be used for C-H activation/functionalization of the biphenyl rings, allowing for the direct introduction of new functional groups without pre-functionalization. These catalysts are also highly effective in transfer hydrogenation reactions, which could be relevant if, for example, a ketone group were present on one of the biphenyl rings of an analogue. semanticscholar.org
Table 4: Catalytic Approaches in Synthesis and Transformation
| Catalytic Process | Catalyst Type | Application | Example Transformation |
|---|---|---|---|
| Amide Formation | Base Catalyst (e.g., Triethylamine) | Synthesis | 2-Aminobiphenyl + Chloroacetyl chloride → this compound. researchgate.net |
| Nucleophilic Substitution | Phase-Transfer Catalyst | Transformation | Reaction of the chloroacetamide with cyanide or azide salts. |
| C-H Activation/Functionalization | Rh(III) or Pd(II) Catalysts | Transformation | Direct arylation or alkylation of the biphenyl rings. |
| Transfer Hydrogenation | Ru(II)-NHC Complex | Transformation of Analogues | Reduction of a ketone substituent on a biphenyl ring to an alcohol. semanticscholar.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Biphenyl 2 Yl 2 Chloro Acetamide Derivatives
Identification of Critical Structural Determinants for Biological Activity
The biological activity of N-Biphenyl-2-yl-2-chloro-acetamide derivatives is intrinsically linked to several key structural features. The core scaffold, consisting of a biphenyl (B1667301) moiety connected to a chloroacetamide group, provides the fundamental framework for interaction with biological targets. Research has shown that the biphenyl group, the chloroacetamide linker, and the substitution patterns on the aromatic rings are all critical determinants of the observed biological effects. nih.govmdpi.com
The biphenyl scaffold itself is a recognized "privileged structure" in medicinal chemistry, appearing in a significant percentage of commercially available drugs. semanticscholar.org Its rigidity and ability to adopt specific conformations are vital for receptor binding. Furthermore, the nature and position of substituents on either of the phenyl rings can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological potency and selectivity. nih.gov
Investigation of Substituent Effects on the Biphenyl Moiety and Their Impact on Biological Potency
The substitution pattern on the biphenyl moiety of this compound analogues plays a pivotal role in modulating their biological activity. Studies on related biphenyl derivatives have demonstrated that both the electronic nature and the position of substituents are key factors. nih.gov
For instance, in a series of biphenyl-substituted diarylpyrimidines, the introduction of a fluorine atom at the 3-position of one phenyl ring was found to be beneficial for antiviral activity. nih.gov Furthermore, the electronic effect of substituents on the second phenyl ring was a critical determinant of potency, with the following order observed: CN > F ≈ Cl > CH₃ > OCH₃. nih.gov The position of these substituents also had a significant impact, with the 4'-position generally yielding more active compounds than the 2'- or 3'-positions. nih.gov Specifically, a 4'-cyano substituted compound exhibited the highest activity in its series. nih.gov
In other studies involving biphenyl derivatives, replacing a dimethylamine (B145610) group with a heterocyclic amine like piperidine (B6355638) enhanced inhibitory activity against certain enzymes. mdpi.com Conversely, the introduction of a fluorine atom at the 2-position of the biphenyl ring has been shown to have a negative effect on the activity of some compounds. nih.gov These findings underscore the intricate relationship between the substitution on the biphenyl core and the resulting biological response, highlighting the importance of systematic exploration of this structural feature.
Table 1: Effect of Substituents on the Biphenyl Moiety on Biological Activity
| Compound Series | Substituent (R) | Position | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Biphenyl-DAPYs | 3-F | R¹ | Beneficial | nih.gov |
| Biphenyl-DAPYs | CN | R² (4') | Most potent | nih.gov |
| Biphenyl-DAPYs | F ≈ Cl | R² (4') | More potent than CH₃, OCH₃ | nih.gov |
| Biphenyl-DAPYs | CH₃ | R² (4') | Less potent than EWGs | nih.gov |
| Biphenyl-DAPYs | OCH₃ | R² (4') | Least potent | nih.gov |
| Biphenyl Derivatives | Piperidine | - | Enhanced inhibition | mdpi.com |
| Biphenyl-DAPYs | 2-F | R¹ | Negative effect | nih.gov |
Note: EWGs refer to Electron-Withdrawing Groups.
Analysis of the Chloroacetamide Linker's Role in Modulating Biological Activity
The chloroacetamide linker is a crucial component of the this compound scaffold, significantly influencing the molecule's reactivity and biological activity. The presence of the chlorine atom on the acetyl group is particularly important. mdpi.com It enhances the electrophilic character of the carbonyl carbon, making the molecule susceptible to nucleophilic attack, which can be a key mechanism for covalent modification of biological targets. researchgate.net
The reactivity of the chloroacetamide group can be tuned. For example, α-sulfamate acetamides have been developed as alternatives that maintain a similar geometry to chloroacetamides but with attenuated reactivity, which can be advantageous for in vivo applications. nih.gov The length and flexibility of the linker connecting the biphenyl core to the reactive moiety are also critical. In studies of related biphenyl derivatives, a linker length of two carbon atoms was found to be optimal for achieving high inhibitory activity against certain enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency.
In studies of related N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been employed to predict antimicrobial potential. nih.govresearchgate.net These models often rely on molecular descriptors that quantify various aspects of the molecule's structure, such as lipophilicity (logP), topological polar surface area (TPSA), and other electronic and steric parameters. For example, it was found that compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų exhibited high permeability. nih.gov
Lipophilicity is another critical parameter, with halogenated p-substituted phenyl rings contributing to higher lipophilicity and, consequently, better cell membrane permeability. nih.gov By developing robust QSAR models, researchers can predict the biological activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. These models can help to understand the complex interplay of various structural features and their combined effect on the biological response. nih.gov
Table 2: Key Physicochemical Descriptors in QSAR Models for Chloroacetamide Derivatives
| Descriptor | Optimal Range/Trend | Significance | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 46.17 - 52.89 Ų | High Permeability | nih.gov |
| Lipophilicity (logP) | Higher values | Increased cell membrane passage | nih.gov |
| Halogenation (p-position) | Presence of Cl, F, Br | Increased lipophilicity and activity | nih.gov |
Conformational Analysis and Elucidation of Bioactive Conformations of this compound Analogues
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues is therefore essential for understanding their mechanism of action and for designing more potent inhibitors. The biphenyl moiety, in particular, has a degree of rotational freedom around the bond connecting the two phenyl rings, which can lead to different, energetically accessible conformations.
Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the conformational space of flexible molecules. scielo.br These calculations can identify stable, low-energy conformations and provide insights into the energy barriers for interconversion between them. For related amide-containing molecules, it has been shown that a hindered cis(E)-trans(Z) rotational equilibrium can exist in solution. scielo.br
Mechanistic Investigations into the Biological and Chemical Actions of N Biphenyl 2 Yl 2 Chloro Acetamide
Biochemical Mechanisms of Action for N-Biphenyl-2-yl-2-chloro-acetamide Derivatives
While this compound itself is primarily a reagent, its derivatives have been investigated for their biological activities, particularly as inhibitors of the enzyme γ-secretase. This enzyme is a multi-subunit protease complex that plays a critical role in regulated intramembrane proteolysis, a process involved in various cellular signaling pathways.
Enzyme Inhibition Profiles and Kinetic Analyses
Derivatives of this compound are key components in the synthesis of potent γ-secretase inhibitors. These inhibitors are of significant interest in the therapeutic field, especially for Alzheimer's disease and certain cancers. The chloroacetamide group within the molecule is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of enzymes. This covalent interaction leads to irreversible inhibition.
Table 1: Kinetic Parameters for the Reaction of N-phenylchloroacetamide with Thiols
| Thiol | pKa | k2 (M-1s-1) |
|---|---|---|
| Thiophenol | 6.6 | 1.2 x 103 |
| 2-Mercaptoethanol | 9.6 | 1.8 x 102 |
| N-acetylcysteine | 9.5 | 1.5 x 102 |
Data derived from studies on N-phenylchloroacetamide and are illustrative for the reactivity of the chloroacetamide group. nih.gov
Identification and Validation of Molecular Targets
The primary molecular target for the derivatives of this compound is the γ-secretase complex. nih.govmdpi.com This complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease. By inhibiting γ-secretase, these compounds can reduce the production of Aβ peptides. nih.gov
The γ-secretase complex has multiple substrates, including the Notch receptor. The inhibition of Notch signaling by γ-secretase inhibitors is a major on-target toxicity, leading to side effects. nih.govjneurosci.org Therefore, a significant area of research is the development of substrate-selective inhibitors. The biphenyl-2-yl group of the molecule plays a crucial role in the binding and specificity of the inhibitors to the γ-secretase complex.
Exploration of Cellular Pathways and Signaling Cascades Modulated by the Compound
The inhibition of γ-secretase by derivatives of this compound has profound effects on cellular signaling. The most well-documented is the downregulation of the Notch signaling pathway. nih.gov The Notch pathway is a highly conserved cell signaling system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. nih.gov
Inhibition of γ-secretase prevents the cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional activator for target genes. nih.gov Therefore, inhibitors derived from this compound can effectively block this signaling cascade. This has therapeutic implications for diseases characterized by aberrant Notch signaling, such as certain types of cancer. nih.gov
Furthermore, γ-secretase inhibition can affect other signaling pathways. For instance, it has been shown that γ-secretase inhibitors can impact muscarinic receptor-mediated calcium signaling in some cell types. physiology.org
Mechanistic Pathways of Chemical Reactivity and Transformation of this compound
The chemical reactivity of this compound is primarily centered around the chloroacetamide functional group. This group is susceptible to nucleophilic substitution reactions, making the compound a versatile building block in organic synthesis. nih.gov
Elucidation of Reaction Intermediates and Transition States
The reaction of N-aryl-2-chloroacetamides with nucleophiles, such as thiols, amines, and alkoxides, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking simultaneously.
Computational studies on related chloroacetamides support a concerted transition state for the SN2 reaction. nih.gov The structure of the N-aryl group can influence the stability of the transition state and thus the reaction rate. For this compound, the bulky biphenyl (B1667301) group may sterically hinder the approach of the nucleophile to some extent, but electronic effects of the aromatic system also play a role.
Kinetic Studies of Chemical Transformations
Kinetic studies provide valuable information about the reaction mechanism. The hydrolysis of chloroacetamide herbicides has been studied under both acidic and basic conditions. nih.gov Base-catalyzed hydrolysis typically occurs via an SN2 mechanism, leading to the corresponding hydroxy-substituted derivative. nih.gov Acid-catalyzed hydrolysis can involve cleavage of both the amide and ether linkages in more complex chloroacetamides. nih.gov
For the reaction of N-phenylchloroacetamide with various thiols, the reaction was found to be first order in both the chloroacetamide and the thiolate anion. nih.gov The rate constants are dependent on the pKa of the thiol, with more acidic thiols (and thus more stable thiolate anions) reacting faster. nih.gov While specific kinetic data for this compound is not widely published, similar structure-reactivity relationships are expected to hold true. The reaction kinetics can be followed by monitoring the disappearance of the reactants or the appearance of the products using techniques such as UV-Vis spectroscopy or HPLC.
Computational and Theoretical Studies of N Biphenyl 2 Yl 2 Chloro Acetamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
There is no available research detailing molecular docking or molecular dynamics simulations of N-Biphenyl-2-yl-2-chloro-acetamide with any biological targets. Studies on similar chloroacetamide derivatives have explored their interactions with enzymes like cyclooxygenase or Very Long Chain Fatty Acid Synthase, but these results cannot be extrapolated to the title compound.
Hirshfeld Surface Analysis and Investigation of Intermolecular Interactions in Crystalline States
A Hirshfeld surface analysis for this compound has not been reported. This type of analysis is used to visualize and quantify intermolecular interactions within a crystal lattice, such as hydrogen bonds and van der Waals forces. While this analysis is common for characterizing other N-arylacetamides, the crystal structure and corresponding intermolecular interaction data for this compound are not available.
Prediction of Spectroscopic Data and Conformational Energy Landscapes
No computational studies predicting the spectroscopic data (e.g., NMR, IR, UV-Vis) or mapping the conformational energy landscape of this compound have been published. Theoretical calculations are often used to complement experimental spectroscopic data, but neither is available for this specific compound.
Analysis of Charge Transfer Properties and Reactivity Descriptors (e.g., Fukui Functions)
There are no published analyses of the charge transfer properties or reactivity descriptors, such as Fukui functions, for this compound. These theoretical tools help in understanding the electron-donating and accepting capabilities of a molecule and predicting its reactive sites.
Derivatization Strategies and Applied Research Contexts of N Biphenyl 2 Yl 2 Chloro Acetamide
Design and Synthesis of Novel Scaffolds Incorporating the N-Biphenyl-2-yl-2-chloro-acetamide Core
The this compound structure serves as a valuable starting point for the design and synthesis of more complex molecular scaffolds. The chemical reactivity of N-aryl 2-chloroacetamides is primarily centered on the electrophilic carbon atom bearing the chlorine atom, which is susceptible to nucleophilic substitution. This reactivity allows for the easy replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur.
This fundamental transformation is the basis for constructing a diverse array of novel molecular frameworks. For instance, N-aryl 2-chloroacetamides can be reacted with different nucleophilic reagents to introduce new functional groups and build larger assemblies. The biphenyl (B1667301) group in this compound is not merely a passive substituent; its steric bulk and electronic properties influence the reactivity of the chloroacetamide core and the properties of the resulting derivatives. Researchers have synthesized various N-substituted chloroacetamide derivatives from different aliphatic and aromatic amines, which can then be used as building blocks for more complex structures. The synthesis of these scaffolds often involves standard chloroacetylation of the parent amine, in this case, 2-aminobiphenyl (B1664054).
This compound as a Key Intermediate for the Construction of Fused Heterocyclic Systems
The reactivity of the chloroacetamide functional group makes this compound a key intermediate in the synthesis of fused heterocyclic systems. Heterocycles are crucial components in many biologically active molecules, and developing efficient synthetic routes to these structures is a significant area of chemical research. The strategy often involves a nucleophilic substitution at the chloro-substituted carbon, which may be followed by an intramolecular cyclization reaction to form a ring system.
The synthesis of N-fused heterocycles, in particular, is of high value in medicinal chemistry. While direct examples involving this compound are specific, the general methodology is well-established for the broader class of N-aryl chloroacetamides. These compounds can react with various dinucleophiles or undergo sequential reactions that lead to the formation of fused rings like imidazoles, pyrroles, and thiazolidin-4-ones. For example, a reaction might commence with the substitution of the chlorine atom, followed by a cyclization event involving the amide nitrogen or the biphenyl ring system, potentially leading to complex, polycyclic aromatic structures. The development of such synthetic methodologies provides access to novel chemical matter for various applications.
Development of Agrochemicals Based on this compound Motifs
The chloroacetamide chemical class is a well-known and commercially significant group in the field of agrochemicals, particularly as herbicides. The general structure of these molecules, an N-substituted 2-chloroacetamide (B119443), is the key to their biological activity. Research in this area focuses on modifying the N-substituents to optimize activity, selectivity, and environmental profile.
Analogues of this compound have been investigated for their potential as fungicides. For example, a study on the related compound 2-chloro-N-phenylacetamide demonstrated notable antifungal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. This indicates that the chloroacetamide core is a viable pharmacophore for developing new antifungal agents. The study found that 2-chloro-N-phenylacetamide inhibited planktonic cell growth and was also effective at inhibiting and disrupting fungal biofilms. However, the same study noted an antagonistic effect when the compound was combined with traditional antifungals like amphotericin B and fluconazole, which could limit its application as a co-therapy. The mechanism of action was found not to involve binding to ergosterol (B1671047) or damaging the fungal cell wall, suggesting a different mode of action from many existing antifungal drugs.
Table 1: Fungicidal and Antibiofilm Activity of 2-chloro-N-phenylacetamide
| Organism | Activity Metric | Result | Citation |
| Candida albicans (Fluconazole-Resistant) | Minimum Inhibitory Concentration (MIC) | 128 to 256 µg/mL | |
| Candida parapsilosis (Fluconazole-Resistant) | Minimum Inhibitory Concentration (MIC) | 128 to 256 µg/mL | |
| Candida spp. | Minimum Fungicidal Concentration (MFC) | 512 to 1,024 µg/mL | |
| Candida spp. | Biofilm Formation Inhibition | Up to 92% | |
| Candida spp. | Preformed Biofilm Disruption | Up to 87% |
Herbicidal Activity of Related Chloroacetamide Structures
The chloroacetamide group is the active component in one of the most widely used classes of herbicides. These herbicides are primarily used for pre-emergent or early post-emergent control of annual grass weeds and some broadleaf weeds in major crops like corn and soybeans. The mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). This disruption in lipid synthesis is critical during the early stages of weed growth.
The specific structure of the N-substituent plays a crucial role in determining the herbicidal efficacy and crop selectivity. Studies have shown that the molecular structure, lipophilicity, and reactivity are all determining factors in the herbicidal activity of these compounds. While research specifically detailing the herbicidal activity of this compound is not broadly published, numerous related analogues are successful commercial herbicides.
Table 2: Examples of Commercial Chloroacetamide Herbicides
| Herbicide Name | Typical Crops | Weeds Controlled | Citation |
| Acetochlor | Corn, Soybeans | Annual grasses, certain broadleaf weeds | |
| Alachlor | Corn, Soybeans, Cotton | Annual grasses, certain broadleaf weeds | |
| Metolachlor | Corn, Soybeans, Cotton | Annual grasses, certain broadleaf weeds | |
| Butachlor | Rice | Annual grasses | |
| Pretilachlor | Rice | Annual grasses, sedges |
Exploration of this compound in Materials Science Research
The unique combination of a rigid biphenyl unit and a reactive chloroacetamide group makes this compound and its derivatives interesting candidates for materials science applications. The biphenyl moiety can impart desirable properties such as thermal stability, liquid crystallinity, and specific optical characteristics to a material.
One of the key applications for reactive molecules like this compound in materials science is in the synthesis and modification of polymers. The chloroacetamide group can serve as a reactive handle for grafting the molecule onto a polymer backbone or for initiating polymerization reactions. For example, 2-chloroacetamide derivatives have been investigated as reagents for polymer modification. By attaching the N-biphenyl-2-yl-acetamide moiety to a polymer, one could introduce the rigidity and aromatic character of the biphenyl group, potentially enhancing the polymer's thermal stability, mechanical strength, or creating a material with specific photophysical properties.
Investigation as Corrosion Inhibitors
An extensive review of scientific literature and chemical databases reveals a notable absence of research focused on the application of this compound as a corrosion inhibitor. While the broader class of N-aryl-2-chloroacetamides has been a subject of interest in the development of anti-corrosion agents, specific studies detailing the efficacy and mechanism of this compound for the protection of metallic surfaces are not present in the available public domain research.
The general synthetic accessibility of N-aryl-2-chloroacetamides, through the chloroacetylation of corresponding aryl amines, makes them versatile starting materials for creating a variety of organic compounds. researchgate.netresearchgate.net Derivatives of these acetamides are often investigated for their corrosion inhibition properties due to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings, which can facilitate adsorption onto metal surfaces, thereby forming a protective layer. researchgate.net However, without specific experimental data or theoretical studies on this compound, any discussion of its potential in this area remains purely speculative.
No data tables or detailed research findings on the corrosion inhibition properties of this compound could be compiled due to the lack of published research in this specific area.
Future Research Trajectories and Interdisciplinary Perspectives for N Biphenyl 2 Yl 2 Chloro Acetamide
Integration of High-Throughput Screening and Combinatorial Chemistry in N-Biphenyl-2-yl-2-chloro-acetamide Research
The future of drug discovery involving the this compound scaffold will heavily rely on the integration of high-throughput screening (HTS) and combinatorial chemistry. These technologies offer a rapid and efficient means to explore a vast chemical space and identify novel derivatives with enhanced biological activity.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. archivepp.comjcbsc.org In the context of this compound, HTS assays would be crucial for screening libraries of its derivatives for their ability to inhibit or modulate γ-secretase. mdpi.comnih.gov The development of robust, cell-free or cell-based assays that measure γ-secretase activity is a critical first step. mdpi.comnih.gov These assays can utilize fluorogenic substrates that produce a detectable signal upon cleavage by the enzyme, providing a quantitative measure of inhibition. mdpi.comnih.gov
Combinatorial Chemistry: This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. ontosight.ai Starting from the this compound core, combinatorial libraries can be generated by introducing a wide variety of substituents at different positions on the biphenyl (B1667301) rings. This allows for a systematic exploration of the structure-activity relationship (SAR), identifying key structural features that enhance potency and selectivity. archivepp.com
The synergy between HTS and combinatorial chemistry creates a powerful engine for drug discovery. The vast libraries of compounds generated through combinatorial synthesis can be rapidly screened using HTS to identify "hits"—compounds that show promising activity. These hits can then be further optimized in a cycle of design, synthesis, and testing.
Advancements in Targeted Synthesis and Functionalization of this compound Derivatives
The synthesis of this compound derivatives with improved therapeutic potential requires advanced and targeted synthetic methodologies. The inherent reactivity of the chloroacetamide group and the biphenyl core provides multiple avenues for functionalization. researchgate.net
The synthesis of the parent compound typically involves the reaction of 2-aminobiphenyl (B1664054) with chloroacetyl chloride. google.com Future synthetic strategies will focus on creating a diverse range of derivatives by modifying both the biphenyl and acetamide (B32628) moieties.
Biphenyl Ring Functionalization: The two phenyl rings of the biphenyl group are prime targets for substitution. Introducing various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to the target enzyme. acs.org Palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, are powerful tools for creating substituted biphenyls. acs.org
Acetamide Moiety Modification: The chloroacetamide part of the molecule is also amenable to modification. The chlorine atom can be displaced by various nucleophiles to introduce a wide array of functional groups. Furthermore, the amide bond itself can be altered, for instance, by replacing it with other linkers to explore different binding interactions with the target.
The following table illustrates a hypothetical set of functionalized derivatives that could be synthesized to explore the structure-activity relationship:
| Derivative ID | Biphenyl Substitution | Acetamide Modification |
| BP-001 | 4'-Fluoro | N-methyl |
| BP-002 | 3',4'-Dichloro | Thioacetamide |
| BP-003 | 4'-Methoxy | N-ethyl |
| BP-004 | 3'-Trifluoromethyl | Cyclopropylamide |
| BP-005 | 2',5'-Dimethyl | Morpholinoacetamide |
Potential for Lead Optimization and Hit-to-Lead Development in Medicinal Chemistry Programs
Once initial "hits" are identified from HTS campaigns, the process of lead optimization begins. This iterative process aims to transform a promising hit into a drug candidate with suitable properties for clinical development. archivepp.com For derivatives of this compound, this would involve enhancing their potency against γ-secretase, improving their selectivity over other proteases (like Notch), and optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov
Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the structure of the hit compound and evaluating the impact on its biological activity, medicinal chemists can build a model of how the molecule interacts with its target. This knowledge guides the design of new analogs with improved properties. For instance, if a particular substitution on the biphenyl ring leads to a significant increase in potency, further exploration around that position would be warranted.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can accelerate the lead optimization process by predicting the activity of virtual compounds before they are synthesized. scbt.com
Challenges and Opportunities in the Scalable Production and Industrial Application of this compound
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities. For this compound and its derivatives to be viable as pharmaceuticals, their synthesis must be efficient, cost-effective, and environmentally friendly.
Challenges:
Reagent Cost and Availability: The starting materials, particularly substituted 2-aminobiphenyls, can be expensive and may not be readily available in large quantities.
Reaction Conditions: The synthesis may involve harsh reagents or reaction conditions that are not ideal for large-scale production.
Purification: Achieving high purity on an industrial scale can be challenging and may require multiple crystallization or chromatographic steps. jcbsc.org
Waste Management: The generation of hazardous waste is a significant concern in chemical manufacturing, and environmentally benign processes are increasingly demanded. cymitquimica.com
Opportunities:
Process Optimization: There is significant scope for optimizing the reaction conditions to improve yield, reduce reaction times, and minimize the use of hazardous solvents.
Catalytic Methods: The development of novel catalytic methods, for example, for the amidation step, could significantly improve the efficiency and sustainability of the synthesis.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up than traditional batch processes.
Green Chemistry: The application of green chemistry principles, such as the use of greener solvents and reagents, can reduce the environmental impact of the manufacturing process. archivepp.com
Novel Analytical Methodologies for Characterization and Quantification of this compound and its Metabolites
Robust and sensitive analytical methods are essential for the characterization of this compound and its derivatives, as well as for quantifying them and their metabolites in biological matrices.
Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds. google.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition.
Quantification in Biological Matrices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples like plasma, urine, and tissue homogenates. nih.gov The development of a sensitive and specific LC-MS/MS method for this compound and its key derivatives would be a prerequisite for preclinical and clinical studies. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters.
Metabolite Identification: Understanding the metabolic fate of a drug candidate is a critical part of its development. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic pathways. researchgate.net Advanced analytical techniques like ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are powerful tools for identifying and structurally elucidating metabolites. google.comnih.gov These instruments provide high-resolution mass data for both the parent drug and its metabolites, enabling the identification of metabolic transformations such as hydroxylation, glucuronidation, and sulfation.
The following table outlines a potential analytical workflow for the comprehensive analysis of this compound:
| Analytical Task | Primary Technique | Key Information Obtained |
| Structural Elucidation | 1H & 13C NMR, HRMS | Confirmation of chemical structure, purity assessment |
| Quantification in Plasma | LC-MS/MS (MRM mode) | Pharmacokinetic parameters (Cmax, Tmax, AUC) |
| Metabolite Profiling | UPLC-Q-TOF-MS | Identification of major and minor metabolites |
| In Vitro Metabolism | Liver Microsome Assay with LC-MS analysis | Determination of metabolic stability and major metabolic pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Biphenyl-2-yl-2-chloro-acetamide?
- Methodological Answer : The compound is typically synthesized via acetylation of 2-biphenylamine using chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate in dichloromethane). After refluxing, the product is isolated via aqueous workup and purified by recrystallization from ethanol or methanol. Structural analogs, such as N-(4-chloro-2-nitrophenyl)acetamide, follow similar protocols, with acetic anhydride as an acetylating agent under reflux .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data are collected at low temperature (e.g., 100 K) to minimize thermal motion. The structure is solved using direct methods (e.g., SHELXT) and refined with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding and packing interactions are analyzed using programs like Mercury .
Q. Which spectroscopic techniques confirm the compound’s purity and structural integrity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and amide bond formation.
- IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) are key.
- Elemental Analysis : Validates stoichiometry (±0.3% tolerance).
- X-ray Diffraction : Definitive proof of molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodological Answer :
- Disorder : Use SHELXL’s PART instruction to model split positions and apply restraints (e.g., SIMU, DELU) to stabilize refinement.
- Twinning : Diagnose with CELL_NOW or ROTAX; refine using TWIN/BASF commands in SHELXL.
- Validation : Cross-check with PLATON’s ADDSYM (for missed symmetry) and RIGU (for rigid-bond validation) .
Q. What strategies optimize synthetic yields for derivatives with bulky substituents?
- Methodological Answer :
- Solvent Selection : High-polarity solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Kinetic Monitoring : Track reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to compensate for steric hindrance .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing?
- Methodological Answer :
- Hydrogen Bonding : Identify donor-acceptor pairs (e.g., N–H···O=C) using Mercury. Compare bond lengths and angles to literature values (e.g., Allen et al., 1987).
- π-Stacking : Measure centroid-centroid distances (3.4–3.8 Å) and dihedral angles (<20°) between aromatic rings.
- Energy Frameworks : Generate using CrystalExplorer to visualize dominant interaction energies (e.g., electrostatic vs. dispersion) .
Q. How to design derivatives with enhanced thermal stability based on structural insights?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the biphenyl ring to strengthen intermolecular dipole interactions.
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with packing density.
- DFT Calculations : Predict stabilization energies of proposed derivatives using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
